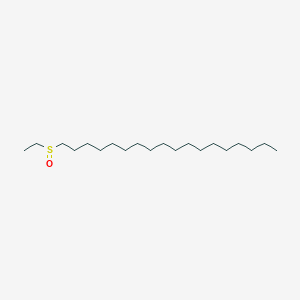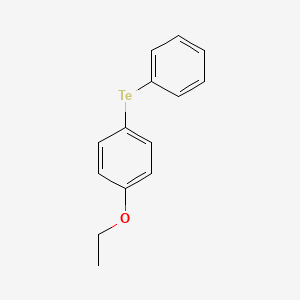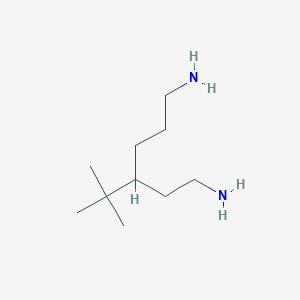
Tris((3-ethyl-3-oxetanyl)methyl) phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris((3-ethyl-3-oxetanyl)methyl) phosphite is an organophosphorus compound with the molecular formula C18H33O6P. It is characterized by the presence of three oxetane rings attached to a phosphite group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris((3-ethyl-3-oxetanyl)methyl) phosphite typically involves the reaction of 3-ethyl-3-oxetanemethanol with phosphorus trichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3(3-ethyl-3-oxetanemethanol)+PCl3→Tris((3-ethyl-3-oxetanyl)methyl) phosphite+3HCl
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of phosphorus trichloride. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Tris((3-ethyl-3-oxetanyl)methyl) phosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Substitution: It can participate in nucleophilic substitution reactions, where the oxetane rings can be replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water to form phosphoric acid derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Nucleophiles: Alcohols, amines, and thiols can act as nucleophiles in substitution reactions.
Hydrolysis Conditions: Acidic or basic conditions can facilitate the hydrolysis of the compound.
Major Products Formed
Oxidation: Phosphates and oxetane derivatives.
Substitution: Various substituted phosphites depending on the nucleophile used.
Hydrolysis: Phosphoric acid derivatives and oxetane alcohols.
Aplicaciones Científicas De Investigación
Tris((3-ethyl-3-oxetanyl)methyl) phosphite has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of Tris((3-ethyl-3-oxetanyl)methyl) phosphite involves its interaction with molecular targets such as enzymes and receptors. The oxetane rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the desired therapeutic or industrial effects .
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-chloroethyl) phosphate: Another organophosphorus compound used as a flame retardant.
Tris(2-butoxyethyl) phosphate: Used as a plasticizer and flame retardant.
Tris(2-ethylhexyl) phosphate: Commonly used as a plasticizer in various polymers.
Uniqueness
Tris((3-ethyl-3-oxetanyl)methyl) phosphite is unique due to the presence of oxetane rings, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high stability and reactivity, such as in advanced polymer synthesis and drug delivery systems .
Propiedades
Número CAS |
39865-35-5 |
|---|---|
Fórmula molecular |
C18H33O6P |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
tris[(3-ethyloxetan-3-yl)methyl] phosphite |
InChI |
InChI=1S/C18H33O6P/c1-4-16(7-19-8-16)13-22-25(23-14-17(5-2)9-20-10-17)24-15-18(6-3)11-21-12-18/h4-15H2,1-3H3 |
Clave InChI |
GILSVABNEXQUBY-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC1)COP(OCC2(COC2)CC)OCC3(COC3)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B14662510.png)
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate](/img/structure/B14662514.png)
![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)
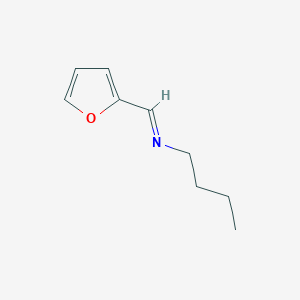
![1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine](/img/structure/B14662539.png)
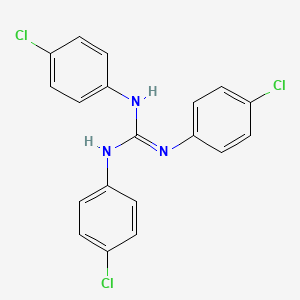
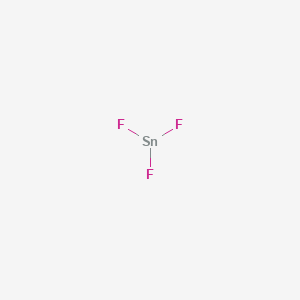
![Diethyl [(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]phosphonate](/img/structure/B14662562.png)
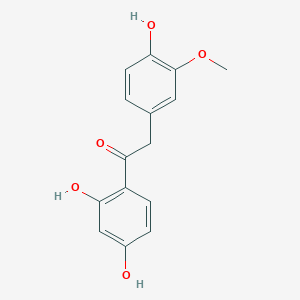
![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)
